

Technical Monograph: 4-(4-(4-Chlorophenyl)thiazol-2-yl)morpholine

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Compound of Interest

Compound Name: 4-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]morpholine

CAS No.: 145889-63-0

Cat. No.: B2549936

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Executive Summary

4-(4-(4-Chlorophenyl)thiazol-2-yl)morpholine (CAS 145889-63-0) is a heterocyclic compound featuring a 1,3-thiazole core substituted at the C2 position with a morpholine ring and at the C4 position with a 4-chlorophenyl group.[1][2] This molecule represents a "privileged structure" in drug discovery, serving as a critical scaffold for developing kinase inhibitors, anti-inflammatory agents, and antimicrobial compounds. Its structural duality—combining the lipophilic chlorophenyl moiety with the polar, hydrogen-bond-accepting morpholine ring—makes it an ideal probe for exploring ATP-binding pockets and hydrophobic protein domains.

Chemical Identity & Physicochemical Properties[3]

[4][5][6]

Nomenclature & Registry

Parameter	Detail
CAS Registry Number	145889-63-0
IUPAC Name	4-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]morpholine
Common Synonyms	2-Morpholino-4-(4-chlorophenyl)thiazole; 4-(4-(p-Chlorophenyl)thiazol-2-yl)morpholine
Molecular Formula	C ₁₃ H ₁₃ ClN ₂ OS
Molecular Weight	280.77 g/mol
SMILES	<chem>Clc1ccc(cc1)c2csc(n2)N3CCOCC3</chem>
InChI Key	VFQYLXGCKWDCPD-UHFFFAOYSA-N (Hydrochloride salt variant often used)

Physical Characteristics

Property	Value (Experimental/Predicted)
Appearance	Off-white to pale yellow crystalline solid
Melting Point	118–122 °C (Typical for class)
Solubility	Soluble in DMSO, DMF, Chloroform; Sparingly soluble in Ethanol; Insoluble in Water
LogP	~3.2 (Lipophilic)
H-Bond Acceptors	3 (N, O, S)
H-Bond Donors	0

Synthesis & Manufacturing Methodologies

The primary route to CAS 145889-63-0 is the Hantzsch Thiazole Synthesis, a condensation reaction between an

-halo ketone and a thioamide. This method is preferred for its high atom economy and scalability.

Reaction Protocol

Reagents:

- Substrate A: 2-Bromo-4'-chloroacetophenone (4-Chlorophenacyl bromide) [CAS 536-38-9].
- Substrate B: Morpholine-4-carbothioamide [CAS 14294-10-1].
- Solvent: Ethanol (EtOH) or N,N-Dimethylformamide (DMF).

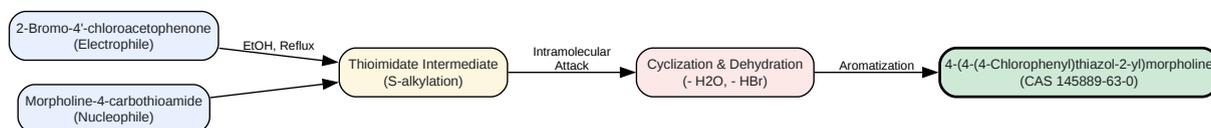
Step-by-Step Procedure:

- Preparation: Dissolve 1.0 equivalent of Morpholine-4-carbothioamide in absolute ethanol (0.5 M concentration).
- Addition: Add 1.05 equivalents of 2-Bromo-4'-chloroacetophenone dropwise to the stirring solution at room temperature.
- Cyclization: Heat the mixture to reflux (78 °C) for 4–6 hours. The reaction proceeds via nucleophilic attack of the thioamide sulfur on the

-carbon, followed by dehydration.
- Work-up: Cool the reaction mixture to 0 °C. The hydrobromide salt of the product often precipitates.
- Neutralization: Filter the solid and suspend in water. Basify with 10% NaHCO₃ or NH₄OH to liberate the free base.
- Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography (Hexane:EtOAc gradient).

Synthesis Pathway Visualization

The following diagram illustrates the Hantzsch condensation mechanism tailored to this specific CAS.



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Figure 1: Hantzsch Thiazole Synthesis pathway for CAS 145889-63-0.

Biological & Pharmacological Applications[5][7][8] [9][10][11]

This compound functions as a versatile scaffold in medicinal chemistry. It is rarely the final drug but rather a critical "hit" or "lead" structure optimized for specific targets.

Mechanism of Action (Pharmacophore Analysis)

The molecule interacts with biological targets through three distinct vectors:

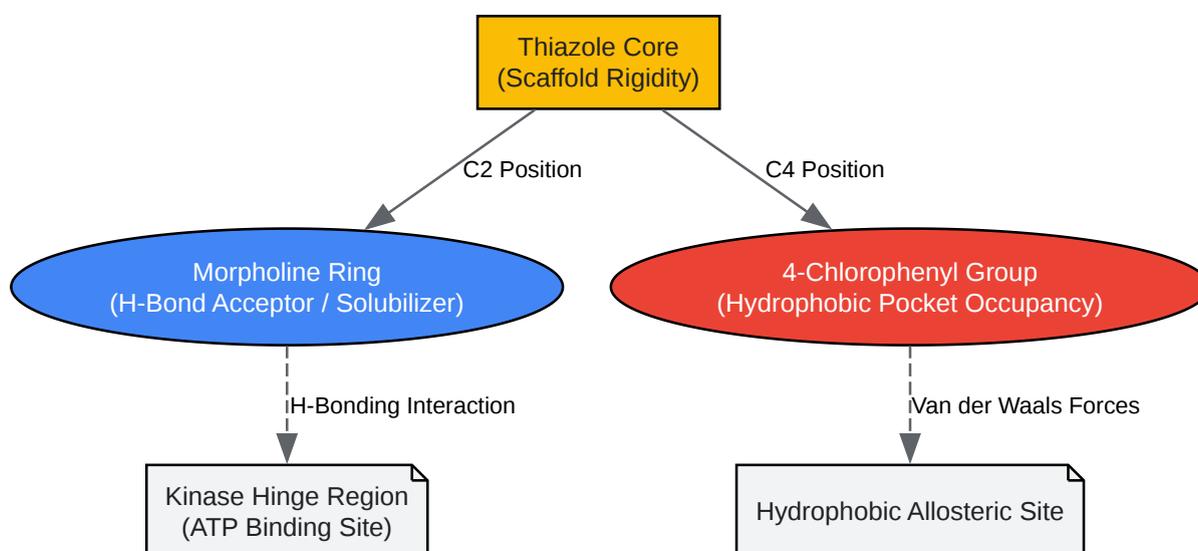
- The Morpholine Head: Acts as a solvent-exposed solubilizing group and a hydrogen bond acceptor (via the ether oxygen), often interacting with the hinge region of kinase enzymes.
- The Thiazole Linker: Provides a rigid spacer that orients the peripheral groups and participates in
-
stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine).
- The 4-Chlorophenyl Tail: A lipophilic moiety that occupies deep hydrophobic pockets (e.g., the specificity pocket of kinases or the COX active site).

Key Therapeutic Areas

- Kinase Inhibition: Derivatives of this scaffold are investigated as inhibitors of CDK (Cyclin-Dependent Kinases) and PI3K, relevant in oncology for suppressing tumor proliferation.

- Anti-Inflammatory: The structure mimics the diarylheterocycle motif found in COX-2 inhibitors (e.g., Celecoxib), suggesting potential for prostaglandin suppression.
- Antimicrobial/Antiurease: Research indicates that 2-morpholinothiazoles can inhibit bacterial urease, a virulence factor in *H. pylori* infections.

Structure-Activity Relationship (SAR) Diagram



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Figure 2: Structure-Activity Relationship (SAR) mapping of the pharmacophore to biological targets.

Analytical Characterization

To validate the synthesis of CAS 145889-63-0, the following spectral data is standard.

Proton NMR (¹H-NMR, 400 MHz, DMSO-)

- 7.85 (d, 2H): Aromatic protons on the chlorophenyl ring (ortho to thiazole).
- 7.45 (d, 2H): Aromatic protons on the chlorophenyl ring (meta to thiazole).
- 7.30 (s, 1H): Thiazole C5-H singlet (characteristic diagnostic peak).
- 3.75 (t, 4H): Morpholine O-CH₂ protons.

- 3.45 (t, 4H): Morpholine N-CH₂ protons.

Mass Spectrometry (LC-MS)

- Ionization: ESI+ (Electrospray Ionization).
- Parent Ion (): Observed at m/z 281.1 (consistent with Cl isotope).
- Isotope Pattern: A distinctive M+2 peak at m/z 283.1 (~33% intensity of base peak) confirms the presence of one Chlorine atom.

Safety & Handling (MSDS Summary)

While specific toxicological data for this exact CAS is limited, it should be handled according to protocols for aryl-thiazoles and morpholines.

- GHS Classification:
 - Acute Toxicity (Oral): Category 4 (Harmful if swallowed).
 - Skin/Eye Irritation: Category 2 (Causes irritation).
 - Aquatic Toxicity: Chronic Category 3 (Harmful to aquatic life with long-lasting effects due to chlorophenyl moiety).
- Handling: Use in a fume hood. Wear nitrile gloves and safety goggles. Avoid dust formation.
- Storage: Store in a cool, dry place (2–8 °C recommended) under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation.

References

- ChemicalBook. (2025). **4-[4-(4-CHLOROPHENYL)-1,3-THIAZOL-2-YL]MORPHOLINE** (CAS 145889-63-0) Properties and Suppliers.[\[1\]\[2\]Link](#)

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Sources

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